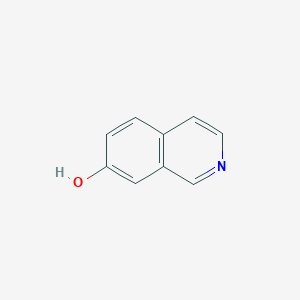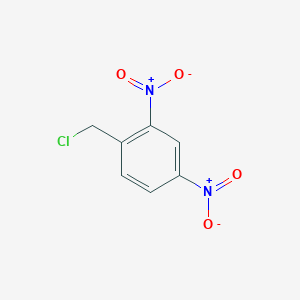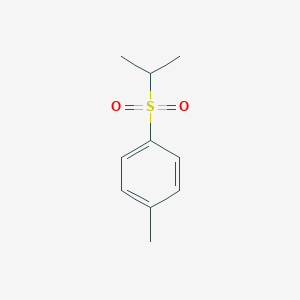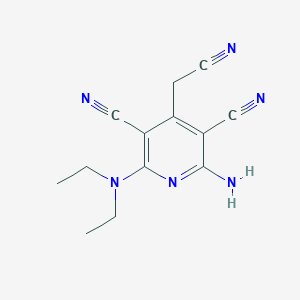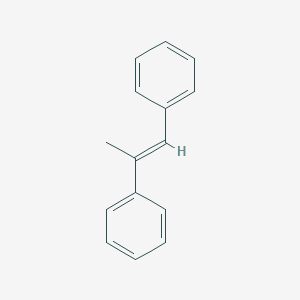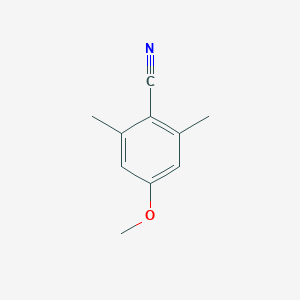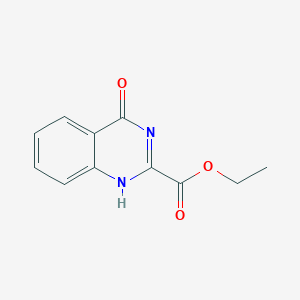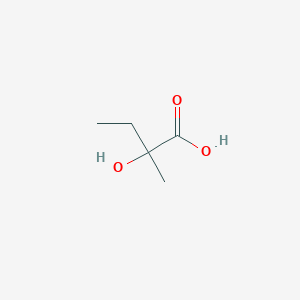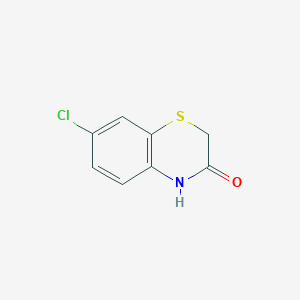
N-(2,4-Dimethylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-Dimethylphenyl)benzamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA belongs to the class of amides and is used as a chemical tool to study various biological processes, including cancer and neurodegenerative diseases.
作用机制
N-(2,4-Dimethylphenyl)benzamide exerts its biological effects by inducing DNA damage and oxidative stress. This compound is metabolized in the liver to form reactive metabolites that can bind to DNA, leading to DNA damage and mutations. This compound also induces the production of reactive oxygen species, leading to oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce tumors in animal models, primarily in the skin and mammary gland. This compound has also been shown to induce oxidative stress and inflammation, leading to the development of neurodegenerative diseases. This compound has been shown to affect various biochemical pathways, including the production of reactive oxygen species, DNA damage, and inflammation.
实验室实验的优点和局限性
N-(2,4-Dimethylphenyl)benzamide is a useful chemical tool for studying various biological processes, including cancer and neurodegenerative diseases. This compound is relatively easy to synthesize and has been extensively studied, making it a well-established model for scientific research. However, this compound has limitations in terms of its toxicity and potential side effects. Careful handling and appropriate safety measures are necessary when working with this compound.
未来方向
There are several future directions for the study of N-(2,4-Dimethylphenyl)benzamide. One area of research is the development of new derivatives of this compound that may have improved efficacy and reduced toxicity. Another area of research is the study of the effect of this compound on different cell types and tissues. The development of new animal models to study the effect of this compound on various biological processes is also an important area of research. Finally, the development of new analytical techniques to study the mechanism of action of this compound is an important area of research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a useful chemical tool for studying various biological processes, including cancer and neurodegenerative diseases. This compound exerts its biological effects by inducing DNA damage and oxidative stress. This compound has been shown to induce tumors in animal models, primarily in the skin and mammary gland. This compound has limitations in terms of its toxicity and potential side effects, but careful handling and appropriate safety measures can mitigate these risks. There are several future directions for the study of this compound, including the development of new derivatives, the study of the effect on different cell types and tissues, and the development of new analytical techniques.
合成方法
N-(2,4-Dimethylphenyl)benzamide can be synthesized through the reaction of 2,4-dimethylaniline and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of this compound as a white crystalline solid with a melting point of 144-146°C. The purity of this compound can be determined through various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
N-(2,4-Dimethylphenyl)benzamide is widely used in scientific research as a chemical tool to study various biological processes. One of the primary applications of this compound is in the study of cancer. This compound has been shown to induce tumors in animal models, and its mechanism of action has been extensively studied to understand the process of carcinogenesis. This compound has also been used to study the effect of environmental toxins on cancer development.
This compound has also been used in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to induce oxidative stress and inflammation, which are key processes in the development of neurodegenerative diseases. This compound has been used in animal models to study the effect of oxidative stress and inflammation on the brain.
属性
| 6328-77-4 | |
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO/c1-11-8-9-14(12(2)10-11)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) |
InChI 键 |
JYOOUGQLKSTNIY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
| 6328-77-4 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


